molecular formula C8H5BrN2 B171627 2-Bromo-1,8-naphthyridine CAS No. 61323-17-9

2-Bromo-1,8-naphthyridine

Cat. No. B171627
CAS RN: 61323-17-9
M. Wt: 209.04 g/mol
InChI Key: BCMGOTDNNMLUBS-UHFFFAOYSA-N
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Description

2-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2. It is a light brown solid .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2-Bromo-1,8-naphthyridine, can be achieved through the Friedlander reaction . This reaction involves the use of 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent . An inexpensive and biocompatible ionic liquid (IL) such as choline hydroxide (ChOH) can be used as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,8-naphthyridine is characterized by the presence of a bromine atom attached to the second carbon atom of the naphthyridine ring . The InChI code for this compound is 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H .


Chemical Reactions Analysis

The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound .


Physical And Chemical Properties Analysis

2-Bromo-1,8-naphthyridine has a molecular weight of 209.04 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has a XLogP3-AA value of 2.5 .

Scientific Research Applications

Medicinal Chemistry

1,8-Naphthyridines, including 2-Bromo-1,8-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections and many more are under clinical investigations . For example, Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market .

Ligands

This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The 1,8-naphthyridine derivatives can act as monodentate, bidentate, or binucleating bridging ligands .

Light-Emitting Diodes

1,8-Naphthyridines are components of light-emitting diodes . They exhibit excellent thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yield , which make them suitable for blue organic light-emitting diodes (OLEDs) .

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of solar cell that converts visible light into electricity by using a dye to absorb the sunlight.

Molecular Sensors

1,8-Naphthyridines are used in molecular sensors . These are devices that translate chemical information, ranging from the concentration of a specific sample component to total composition analysis, into analytically useful signals.

Self-Assembly Host–Guest Systems

1,8-Naphthyridines are used in self-assembly host–guest systems . These are systems in which a host molecule forms a complex with a guest molecule without the formation of covalent bonds.

Synthesis of Pharmaceutical Intermediates

2-Bromo-1,8-naphthyridine is used as a raw material for the synthesis of pharmaceutical intermediates . These intermediates are used in the production of various types of drugs.

Antihypertensives and Antiarrhythmics

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These are drugs used to treat high blood pressure and irregular heartbeats, respectively.

Mechanism of Action

While the specific mechanism of action of 2-Bromo-1,8-naphthyridine is not mentioned in the retrieved papers, 1,8-naphthyridines and their derivatives have been found to exhibit antimicrobial, antiviral, and anticancer activities . They can also act as monodentate, bidentate, or binucleating bridging ligands .

Future Directions

Future research could focus on exploring the diverse synthetic routes of naphthyridines and developing greener methods for their synthesis . Additionally, the medicinal properties of naphthyridines and their derivatives could be further investigated for potential applications in treating various diseases .

properties

IUPAC Name

2-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGOTDNNMLUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406187
Record name 2-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,8-naphthyridine

CAS RN

61323-17-9
Record name 2-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,8-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the reaction of 2-bromo-1,8-naphthyridine with potassium amide?

A1: The reaction of 2-bromo-1,8-naphthyridine with potassium amide (KNH2) in ammonia (NH3) exhibits an unusual reaction pathway. While one might expect a direct nucleophilic aromatic substitution (SNAr) to occur, research using deuterated compounds has revealed that approximately 40% of the reaction proceeds through an "odd SN(AE)tele pathway" []. This implies a more complex mechanism involving the formation of an intermediate at a position distant from the bromine atom, ultimately leading to the 2-amino-1,8-naphthyridine product.

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